tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate
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Overview
Description
Tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate is a chemical compound with the molecular formula C16H24N4O3. This compound is known for its unique structure, which includes a tert-butyl group, an amino(hydroxyimino)methyl group, and a benzyl group attached to a glycine derivative. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate typically involves the reaction of tert-butyl glycine with 4-(amino(hydroxyimino)methyl)benzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the product is purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes or nitro compounds, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}-1-piperazinecarboxylate
- tert-Butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C15H23N3O3 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-13(19)10-18(4)9-11-5-7-12(8-6-11)14(16)17-20/h5-8,20H,9-10H2,1-4H3,(H2,16,17) |
InChI Key |
YPYCLXQLGNZYGV-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
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